molecular formula C11H15N3O3S2 B2529376 Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate CAS No. 2178339-47-2

Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate

Cat. No.: B2529376
CAS No.: 2178339-47-2
M. Wt: 301.38
InChI Key: MMBDUMMMUDAMRG-UHFFFAOYSA-N
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Description

Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a dithiazepane ring and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the dithiazepane ring, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and conditions is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the dithiazepane ring, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine core or the dithiazepane ring, resulting in different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dithiazepane ring and pyrimidine core can bind to active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(1,2,5-dithiazepan-5-yl)-5-hydroxypyrimidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 6-(1,2,5-dithiazepan-5-yl)-5-aminopyrimidine-4-carboxylate: Contains an amino group, offering different reactivity and applications.

Uniqueness

Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-16-9-8(11(15)17-2)12-7-13-10(9)14-3-5-18-19-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDUMMMUDAMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1N2CCSSCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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